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Compound of Interest

Compound Name: 4-Amino-2,6-dibromophenol

Cat. No.: B1346563

An In-Depth Technical Guide to 4-Amino-2,6-dibromophenol for Advanced Research
Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-dibromophenol
(CAS No: 609-21-2), a halogenated aromatic compound of significant interest to researchers,
medicinal chemists, and drug development professionals. The document delineates its core
chemical identity, including its structure and physicochemical properties. It further presents
detailed, field-proven synthetic protocols, offering mechanistic insights into the reaction
pathways. Key analytical techniques for characterization are discussed, alongside a survey of
its current and potential applications, particularly as a versatile building block in medicinal
chemistry and a biochemical for proteomics research.[1] Concluding with essential safety,
handling, and disposal protocols, this guide serves as an authoritative resource for the effective
utilization of this compound in a laboratory and development setting.

Core Chemical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its
successful application in research and development. This section details the essential
identifiers and physical characteristics of 4-Amino-2,6-dibromophenol.

Chemical Structure and Nomenclature
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The compound is systematically named according to IUPAC conventions, though several
synonyms are commonly used in literature and commercial listings.

e IUPAC Name: 4-amino-2,6-dibromophenol[2]

CAS Number: 609-21-2[1][2][3][4]

Molecular Formula: CeHsBr2NOJ[1][2][3]

Common Synonyms: 2,6-Dibromo-4-aminophenol, 3,5-Dibromo-4-hydroxyaniline, 4-
Hydroxy-3,5-dibromoaniline[1][2]

InChl Key: HFYPXERYZGFDBD-UHFFFAOYSA-N[2][3]

Canonical SMILES: C1=C(C=C(C(=C1Br)O)Br)N[2]

Visualization of Chemical Structure

The structural arrangement of the functional groups—a hydroxyl, an amino, and two bromine
atoms on a benzene ring—is critical to its reactivity and utility as a chemical intermediate.

Caption: Chemical structure of 4-Amino-2,6-dibromophenol.

Key Physicochemical Properties

The quantitative properties of the compound are summarized below. These values are critical
for designing experimental conditions, including solvent selection and purification strategies.

Property Value Source(s)
Molecular Weight 266.92 g/mol [1112113114]
Appearance Solid

Melting Point 195-196 °C [5]1[6]
Boiling Point 295.6 £ 40.0 °C (Predicted) [6]

Purity (Typical) >95% [1]

Storage Temperature Ambient [5]
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Synthesis and Mechanistic Insights

The synthesis of 4-Amino-2,6-dibromophenol can be approached from different precursors.
The choice of method often depends on the availability of starting materials, desired scale, and
purity requirements. This section details a reliable protocol and discusses the underlying
chemical principles.

Protocol: Synthesis via Reduction of 4-Nitro-2,6-
dibromophenol

This method is a robust and high-yielding procedure starting from the corresponding nitro-
substituted phenol.[5] The conversion of the nitro group to an amino group is a classic
transformation in organic synthesis.

Mechanistic Rationale: The reduction of an aromatic nitro group to an amine using iron powder
in an acidic medium is a well-established and cost-effective method. Iron acts as the reducing
agent, being oxidized from Fe(0) to Fe(ll)/Fe(lll) ions. The reaction requires a proton source,
provided here by acetic acid, to facilitate the multi-step reduction process which proceeds
through nitroso and hydroxylamine intermediates. This method is preferred over catalytic
hydrogenation in some research settings due to its operational simplicity and lack of
requirement for high-pressure equipment.

Reactants & Solvents

Acetic Acid
Reaction & Workup
2 ‘Add Iron Powder Maintain Temp Extract with
(Eihancl IWaleD—P(D\sso\ve & Heat to 80 CH i batchos H Tor 30 min HHO! F\IlranonHConcemra(e Fl\lrale)—»[ahy‘ Ace‘atej—»(cmumn Chromatography

Final Product

4-Amino-2,6-dibromophenol

4-Nitro-2,6-dibromophenol
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Click to download full resolution via product page
Caption: Workflow for the synthesis of 4-Amino-2,6-dibromophenol.
Step-by-Step Methodology:

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
dissolve 4-Nitro-2,6-dibromophenol (10 mmol) in a mixture of ethanol (15 ml) and water (3
ml).[5] Add acetic acid (1 ml).[5]

Heating: Heat the mixture with stirring to 80°C.[5]

Reduction: Once the temperature is stable, add iron powder (30 mmol) in small portions (in
batches) to control the exothermic reaction.[5]

Reaction Completion: After the final addition of iron powder, maintain the reaction mixture at
80°C for an additional 30 minutes.[5]

Workup - Filtration: Stop heating and filter the hot reaction mixture to remove iron salts and
unreacted iron.

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol.
[5] To the remaining aqueous residue, add ethyl acetate and water for extraction.[5] Combine
the organic phases, dry over anhydrous sodium sulfate, and filter.[5]

Purification: Remove the solvent under reduced pressure. Purify the crude residue by
column chromatography using a solvent system such as ethyl acetate/petroleum ether (1:3)
to yield the final product.[5] A typical yield for this process is high, around 94%.[5]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any
research workflow. 4-Amino-2,6-dibromophenol can be characterized using standard
analytical techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR are powerful
tools for structural elucidation. The *H NMR spectrum will show characteristic signals for the
aromatic protons, as well as exchangeable protons from the amino (-NHz) and hydroxy! (-
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OH) groups.[2][7] The symmetry of the molecule simplifies the aromatic region of the
spectrum.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. Due to the natural isotopic abundance of bromine ("°Br and 8!Br), the mass
spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, which is
a definitive confirmation of its identity.[2][7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
Expected characteristic peaks include O-H and N-H stretching bands (typically broad in the
3200-3600 cm~1 region) and C-Br stretching bands in the fingerprint region.[2]

Applications in Research and Drug Development

The unique combination of functional groups makes 4-Amino-2,6-dibromophenol a valuable

intermediate in several high-value research areas.

Versatile Chemical Building Block: The amino and hydroxyl groups can be readily modified or
used as directing groups in further synthetic transformations. The bromine atoms serve as
excellent handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for
the construction of more complex molecular architectures.

Proteomics Research: The compound is cited as a biochemical for proteomics research.[1]
Halogenated phenols can be used as probes or as starting materials for affinity labels and
other tools to study protein structure and function.

Medicinal Chemistry Intermediate: While direct applications are not widely published, its
chlorinated analog, 4-Amino-2,6-dichlorophenol, is a key intermediate in the synthesis of
antibiotics and antivirals.[8] By analogy, 4-Amino-2,6-dibromophenol serves as a valuable
scaffold for creating libraries of novel compounds for drug discovery programs. The bromine
atoms can modulate the lipophilicity and metabolic stability of a potential drug candidate.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when working with this or any chemical

compound.
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Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized
System (GHS).[2]

Hazard Class GHS Code Description Pictogram
Skin o :
) o H315 Causes skin irritation GHSO07 (Warning)
Corrosion/Irritation
Serious Eye Causes serious eye )
o H319 o GHSO07 (Warning)
Damage/Irritation irritation
Specific Target Organ May cause respirato
P o J J H335 ) .y- P Y GHSO07 (Warning)
Toxicity irritation

Recommended Handling Procedures

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9][10]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields or goggles, and a lab coat.[9][11]

» Handling Practices: Avoid breathing dust.[11] Avoid contact with skin and eyes.[9] Wash
hands thoroughly after handling.[11]

Disposal Guidelines

Unused material and its container must be disposed of as hazardous waste.[12] It is
recommended to burn the compound in a chemical incinerator equipped with an afterburner
and scrubber.[12] Always consult local, state, and federal regulations and contract a licensed
professional waste disposal service.[12]

Conclusion

4-Amino-2,6-dibromophenol is a highly functionalized aromatic compound with significant
potential as a synthetic intermediate in diverse research fields, from materials science to drug
discovery. Its well-defined chemical properties, coupled with robust synthetic routes, make it an
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accessible and valuable tool for the modern scientist. The protocols and data presented in this
guide are intended to provide a solid foundation for its safe and effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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